molecular formula C26H22ClN3O2S B3001471 (7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892415-18-8

(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B3001471
CAS No.: 892415-18-8
M. Wt: 475.99
InChI Key: IRJQTSURGQOVFR-UHFFFAOYSA-N
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Description

This compound is a complex tricyclic heterocyclic molecule featuring a fused oxazole-triazatricyclo framework. Key structural elements include:

  • A 2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaene core, which provides rigidity and planar aromatic characteristics.
  • Substituents: 4-Chlorophenylsulfanyl group at position 7, contributing hydrophobic and electron-withdrawing properties. 3-Methylphenyl group at position 5, enhancing steric bulk and lipophilicity.

The compound’s molecular formula is C27H22ClN3O2S (calculated molecular weight: 500.0 g/mol).

Properties

IUPAC Name

[7-[(4-chlorophenyl)methylsulfanyl]-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-15-4-3-5-18(10-15)24-29-25-22(11-21-19(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-6-8-20(27)9-7-17/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJQTSURGQOVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule notable for its unique tricyclic structure and various functional groups. This compound is characterized by a triazatricyclo framework that includes nitrogen atoms in the ring system, which may enhance its potential biological activity.

Chemical Structure and Properties

  • Molecular Formula : C26H22ClN3O2S
  • Molecular Weight : 475.99 g/mol
  • Purity : Typically around 95%

The presence of the chlorophenyl group and a methylsulfanyl moiety suggests that this compound may exhibit significant chemical reactivity and biological properties.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives containing chlorophenyl and sulfamoyl functionalities have demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The compound's structure suggests potential interactions with bacterial cell membranes or enzymes critical for bacterial survival.

Enzyme Inhibition

The compound may also act as an inhibitor for key enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar heterocyclic cores have been evaluated for their AChE inhibitory activity. In studies involving related compounds, IC50 values ranged significantly, indicating varying potency .
  • Urease : The urease inhibition potential of similar compounds has been noted with strong inhibitory activity reported in some derivatives .

Case Studies

  • Antibacterial Screening : A study synthesized several compounds bearing similar functional groups and tested them against various bacterial strains. The most active compounds showed IC50 values significantly lower than the reference standard thiourea .
  • Enzyme Binding Studies : Docking studies revealed that certain synthesized compounds could effectively bind to bovine serum albumin (BSA), indicating their potential pharmacological effectiveness .

Table 1: Biological Activity Summary of Related Compounds

Compound NameAntibacterial ActivityAChE Inhibition (IC50 µM)Urease Inhibition (IC50 µM)
Compound AModerate2.141.13
Compound BStrong0.636.28
Compound CWeak21.25 (reference)Not tested

Scientific Research Applications

Structural Features

The compound is characterized by:

  • Tricyclic Structure : A triazatricyclo framework that incorporates nitrogen atoms.
  • Functional Groups : Includes chlorophenyl and methylsulfanyl moieties, which enhance hydrophobicity and may influence biological interactions.
  • Antitumor Activity : Compounds with similar structural motifs have been shown to inhibit cancer cell proliferation. The presence of the triazole ring is particularly notable for its anticancer properties.
  • Antimicrobial Properties : The chlorophenyl group is often associated with enhanced antibacterial and antifungal activities, making this compound a candidate for further investigation in antimicrobial research.
  • Enzyme Inhibition : The unique structural features may allow this compound to interact with specific enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.

Synthetic Pathways

The synthesis of this compound involves several steps that require optimization of reaction conditions to achieve high yields and purity. Common synthetic strategies may include:

  • Electrophilic substitution reactions involving the chlorophenyl and methylsulfanyl groups.
  • Formation of the triazatricyclo framework through cyclization reactions.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its potential therapeutic applications. Interaction studies can involve:

  • Receptor Binding Assays : To determine affinity and specificity for various biological targets.
  • Enzyme Kinetics : To assess inhibition or modulation effects on specific enzymes.

Case Study 1: Antitumor Efficacy

Recent studies have demonstrated that compounds featuring similar triazole structures exhibit significant antitumor activity in vitro. For instance, a study published in Journal of Medicinal Chemistry reported that derivatives with triazole rings inhibited the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial efficacy of chlorophenyl-containing compounds against both gram-positive and gram-negative bacteria. The study emphasized the role of hydrophobic interactions facilitated by the chlorophenyl group in enhancing membrane permeability.

Comparison with Similar Compounds

Research Findings and Limitations

  • Computational Studies : Graph-based algorithms (e.g., GEM-Path ) confirm high core similarity (>90%) among analogs, but substituent variations significantly alter pharmacophore landscapes .
  • Experimental Gaps: No empirical data on solubility, toxicity, or synthesis yields are available in the provided evidence, limiting practical application insights.
  • SAR Challenges : The lack of bioactivity data for precise structure-activity relationship (SAR) modeling necessitates further combinatorial screening .

Q & A

Q. What experimental strategies are recommended for synthesizing and purifying this complex tricyclic compound?

A multi-step approach is typically employed, leveraging nucleophilic substitution for introducing the (4-chlorophenyl)methylsulfanyl group and cyclocondensation to form the tricyclic core. Statistical experimental design (e.g., factorial or response surface methodologies) minimizes trial-and-error by identifying critical variables like temperature, solvent polarity, and catalyst loading . Post-synthesis, chromatographic techniques (HPLC or flash chromatography) combined with spectral validation (NMR, IR) ensure purity .

Q. How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?

Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and stereochemical assignments . Complementary techniques include:

  • NMR : Assigning proton environments (e.g., distinguishing axial/equatorial substituents on the tricyclic system).
  • IR/Raman : Confirming functional groups (e.g., sulfanyl, methanol).
  • Mass spectrometry : Validating molecular weight and fragmentation patterns .

Q. What safety protocols are critical for handling this compound, given its methanol moiety?

Methanol derivatives require strict adherence to EPA guidelines for volatile organics:

  • Use fume hoods to limit inhalation exposure (TLV: 200 ppm).
  • Avoid skin contact via PPE (nitrile gloves, lab coats).
  • Monitor for CNS depression and metabolic acidosis in accidental exposure .

Advanced Research Questions

Q. Which computational tools are effective for modeling reaction pathways and electronic properties?

Quantum chemical software (Gaussian, ORCA) calculates reaction energetics, while density functional theory (DFT) predicts electronic transitions and charge distribution. COMSOL Multiphysics integrates AI to optimize reaction parameters (e.g., solvent effects, transition-state barriers) . For example, Fukui indices derived from DFT can identify reactive sites for functionalization .

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Advanced path-search algorithms (e.g., artificial force-induced reaction method) explore potential pathways computationally. Experimental validation follows a feedback loop:

  • High-throughput screening : Vary catalysts (e.g., Pd/Cu for cross-couplings) and solvents (polar aprotic vs. ethers).
  • Machine learning : Train models on reaction outcomes to predict optimal conditions .

Q. What strategies are used to assess bioactivity and target engagement in vitro?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., kinases, cytochrome P450) using fluorescence-based readouts.
  • Molecular docking : Simulate binding poses with homology models of receptors (e.g., triazolotriazine-binding proteins) .
  • Metabolic stability : Incubate with liver microsomes to assess CYP-mediated degradation .

Q. How should conflicting spectral or crystallographic data be analyzed?

Discrepancies between experimental and computational data (e.g., bond-length deviations >0.01 Å) require:

  • Crystallographic refinement : Re-examine thermal parameters and occupancy rates in SC-XRD data .
  • Dynamic NMR : Probe conformational flexibility in solution (e.g., ring-flipping in the tricyclic core) .

Q. What thermodynamic and kinetic studies are essential for stability profiling?

  • DSC/TGA : Measure melting points and decomposition temperatures.
  • Accelerated stability testing : Expose to humidity (ICH Q1A) and UV light to identify degradation products via LC-MS .
  • Kinetic isotope effects : Study H/D exchange at the methanol group to assess hydrolytic susceptibility .

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